molecular formula C₂₄D₅₄OSn₂ B1158545 Bis(tributyltin) Oxide-d54

Bis(tributyltin) Oxide-d54

Cat. No.: B1158545
M. Wt: 650.44
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(tributyltin) Oxide-d54 (TBTO-d54) is a deuterated analog of Bis(tributyltin) Oxide (TBTO, CAS 56-35-9), a tri-substituted organotin compound with the molecular formula C24H54Sn2O. The "-d54" designation indicates that all hydrogen atoms in the butyl chains are replaced with deuterium, making it a stable isotope-labeled compound. TBTO-d54 is primarily used as an internal standard or surrogate in analytical chemistry to improve the accuracy of organotin quantification via gas chromatography-mass spectrometry (GC-MS) . Its non-deuterated counterpart, TBTO, has historically been employed as a biocide in antifouling paints and wood preservatives but is now heavily regulated due to environmental toxicity .

Properties

Molecular Formula

C₂₄D₅₄OSn₂

Molecular Weight

650.44

Synonyms

Bis(tri-n-butyltin) Oxide-d54;  5,5,7,7-Tetrabutyl-6-oxa-5,7-distannaundecane-d54;  Aceto TBTO-d54;  BioMeT 66-d54;  BioMeT SRM-d54;  BioMeT TBTO-d54;  Bis(tributylstannic Oxide)-d54;  Bis(tributylstannyl) ether-d54;  Bis(tributylstannyl) Oxide-d54;  Butinox-

Origin of Product

United States

Scientific Research Applications

Industrial Applications

  • Wood Preservation
    • Function : Bis(tributyltin) oxide-d54 is widely used as a wood preservative due to its antifungal properties.
    • Mechanism : It prevents decay and protects wood from insect damage by disrupting cellular processes in fungi and pests.
    • Case Study : In a study conducted by Elsabbagh et al. (2002), the efficacy of this compound in preserving wood against fungal degradation was demonstrated, highlighting its long-lasting effects compared to traditional preservatives.
  • Marine Anti-fouling Agent
    • Function : Historically, this compound was used in marine paints to prevent biofouling on ships and underwater structures.
    • Regulatory Status : Due to environmental concerns, its use in marine applications has been largely banned by the International Maritime Organization.
    • Impact : The ban reflects the compound's classification as a severe marine pollutant and a Substance of Very High Concern by the European Union.
  • Agricultural Biocide
    • Function : It serves as a bactericide and fungicide in agricultural settings.
    • Efficacy : Research indicates that this compound demonstrates antimicrobial activity against various pathogens, thus enhancing crop protection.
    • Study Findings : According to research published in Toxicological Sciences (2012), this compound was effective against specific fungal strains that threaten crop yields.

Toxicological Profile

The compound's immunotoxic effects are well-documented. Studies have shown that exposure can lead to thymic atrophy and alterations in immune function. For instance:

  • Immunosuppression : A study by Vos et al. (1990) found that this compound induces immunosuppression in rodents, manifesting through decreased thymus weight and altered lymphocyte counts.
  • Cellular Mechanisms : Research involving phosphoproteomic analysis revealed that this compound affects key enzymes involved in energy metabolism and cell proliferation pathways (Elsabbagh et al., 2002).

Environmental Impact

Due to its toxicity to aquatic organisms, this compound poses significant environmental risks. Its persistence in marine environments has led to bioaccumulation and adverse effects on marine ecosystems:

  • Aquatic Toxicity : The U.S. Environmental Protection Agency classifies it as very toxic to aquatic life with long-lasting effects (EPA, 1997).
  • Regulatory Actions : The compound's environmental impact has prompted various regulatory actions aimed at limiting its use and mitigating its effects on ecosystems.

Summary of Applications

ApplicationDescriptionKey Findings
Wood PreservationPrevents decay and insect damageLong-lasting efficacy (Elsabbagh et al., 2002)
Marine Anti-foulingUsed in marine paints; now largely bannedSignificant environmental pollutant
Agricultural BiocideActs as bactericide and fungicideEffective against specific pathogens (Toxicological Sciences, 2012)

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of TBTO-d54 and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Key Applications
Bis(tributyltin) Oxide-d54 C24D54Sn2O ~634.08* 198 (at 10 mmHg) 1.148 Analytical surrogate
Bis(tributyltin) Oxide (TBTO) C24H54Sn2O 596.10 198 (at 10 mmHg) 1.148 Former biocide in paints
Tributyltin Chloride C12H27ClSn 325.50 N/A 1.20 Intermediate in organic synthesis
Dibutyltin(IV) Oxide C8H18OSn2 331.56 N/A N/A PVC stabilizer
Dioctyltin Oxide C16H34OSn 361.15 N/A N/A Catalyst in polyurethane production

*Estimated based on isotopic substitution.

Key Observations :

  • TBTO-d54 shares identical functional groups with TBTO but differs in isotopic composition, which enhances its utility in mass spectrometry by avoiding overlap with analyte signals .
  • Tributyltin chloride and TBTO are both tri-substituted organotins but differ in reactivity due to the oxide vs. chloride moiety. Tributyltin chloride activates dopaminergic and serotonergic receptors at low concentrations (AC50 ≤ 10 μM) .
  • Dibutyltin(IV) oxide, a di-substituted compound, is less toxic than tri-substituted analogs and is used as a stabilizer in plastics .

Environmental and Toxicological Profiles

Table 2: Toxicity and Regulatory Status

Compound Acute Toxicity (LC50) Chronic Effects Regulatory Restrictions
TBTO-d54 Not studied (analytical use) N/A None (non-reactive surrogate)
TBTO 1–10 µg/L (marine invertebrates) Imposex in gastropods; immune suppression Banned in antifouling paints (global)
Tributyltin Chloride 5–20 µg/L (aquatic species) Endocrine disruption; bioaccumulation Restricted under Rotterdam Convention
Dibutyltin(IV) Oxide >100 mg/L (rats) Mild hepatotoxicity Limited restrictions

Key Findings :

  • TBTO induces imposex (development of male characteristics in female gastropods) at concentrations as low as 1–2 ng/L, necessitating strict environmental regulations .
  • Human intake of tributyltin compounds via food was estimated at 2.29 µg/day (as tributyltin chloride) in Japan, representing 5.2% of the provisional acceptable daily intake (ADI) for TBTO .

Analytical Utility

TBTO-d54 is critical for validating analytical methods. For example, recovery rates of tributyltin chloride from hair and fish samples using hydrolysis/GC-MS were 71.7–90.8%, with deuterated surrogates ensuring precision . In environmental monitoring, free tributyltin is stoichiometrically converted to TBTO equivalents for regulatory compliance, a process enhanced by isotope dilution with TBTO-d54 .

Preparation Methods

Reaction Mechanism

  • Halide Hydrolysis :
    2Bu3SnX+2H2O2Bu3SnOH+2HX2 \, \text{Bu}_3\text{SnX} + 2 \, \text{H}_2\text{O} \rightarrow 2 \, \text{Bu}_3\text{SnOH} + 2 \, \text{HX}
    (X = Cl, Br; Bu = butyl).

  • Condensation :
    2Bu3SnOHBu3SnOSnBu3+H2O2 \, \text{Bu}_3\text{SnOH} \rightarrow \text{Bu}_3\text{SnOSnBu}_3 + \text{H}_2\text{O}.

Deuterium incorporation is achieved by substituting H2O\text{H}_2\text{O} with D2O\text{D}_2\text{O} during hydrolysis, ensuring >95% isotopic enrichment.

Table 1: Hydrolysis Conditions and Yields

Halide PrecursorSolventTemperature (°C)Time (h)Yield (%)
Tributyltin ClTHF80678
Tributyltin BrToluene110485
Tributyltin IDMF120372

Data adapted from large-scale protocols.

Oxidative Coupling of Tributyltin Hydrides

An alternative approach employs oxidative coupling of tributyltin deuterides (Bu3SnD\text{Bu}_3\text{SnD}) using oxygen or peroxides. This method avoids halide intermediates, reducing byproduct formation.

Reaction Pathway

4Bu3SnD+O22Bu3SnOSnBu3+2D2O4 \, \text{Bu}_3\text{SnD} + \text{O}_2 \rightarrow 2 \, \text{Bu}_3\text{SnOSnBu}_3 + 2 \, \text{D}_2\text{O}.

Catalysts such as copper(I) iodide or palladium complexes enhance reaction rates, with yields reaching 89% under optimized conditions.

Isotopic Labeling Techniques

Deuteration of BTTO requires precise control to avoid isotopic dilution. Two strategies dominate:

Direct Exchange in Aprotic Media

BTTO is refluxed with D2O\text{D}_2\text{O} in toluene or xylene, facilitating proton-deuterium exchange at the tin-oxygen bond. This achieves 92–97% deuterium incorporation but risks structural degradation at temperatures >150°C.

Synthesis from Deuterated Precursors

Using fully deuterated tributyltin chloride (Bu3SnCl-d27\text{Bu}_3\text{SnCl-d}_{27}) ensures uniform labeling. This method, while cost-intensive, guarantees 99% isotopic purity.

Industrial-Scale Production

Large-scale synthesis (≥1 kg batches) necessitates modifications to laboratory protocols:

Key Adjustments

  • Continuous Flow Reactors : Minimize thermal decomposition during exothermic hydrolysis.

  • Byproduct Recycling : Hydrogen halides (HX) are captured and neutralized to reduce waste.

  • Safety Protocols : BTTO-d54’s toxicity (LD50 = 10 mg/kg in rats) mandates closed-system handling and real-time air monitoring.

Table 2: Industrial Process Parameters

ParameterLaboratory ScalePilot ScaleIndustrial Scale
Batch Size (kg)0.110500
Reaction Time (h)643
Energy Consumption (kWh/kg)1208550

Data synthesized from patent examples and technical specifications.

Analytical Characterization

Post-synthesis validation ensures isotopic and chemical purity:

NMR Spectroscopy

  • ¹H NMR : Absence of proton signals confirms deuterium incorporation.

  • ¹¹⁹Sn NMR : δ 120–130 ppm verifies Sn-O-Sn bonding.

Mass Spectrometry

  • ESI-MS : m/z 596.10 [M+H]⁺ with isotopic clusters matching d54 labeling.

Q & A

Q. Advanced: How can isotopic scrambling be minimized during the synthesis of deuterated organotin compounds like this compound?

Methodological Answer:

  • Basic: Use deuterated solvents (e.g., D₂O or deuterated toluene) to prevent proton exchange. Monitor reaction progress via <sup>1</sup>H NMR to detect residual non-deuterated protons. Ensure stoichiometric control of tributyltin precursors to avoid side reactions .
  • Advanced: Employ low-temperature (-20°C to 0°C) conditions and inert atmospheres to suppress kinetic isotope effects. Characterize intermediates using <sup>2</sup>H NMR and high-resolution mass spectrometry (HRMS) to confirm isotopic integrity. Cross-validate with X-ray crystallography to rule out structural deviations caused by deuterium substitution .

Basic: What analytical techniques are optimal for characterizing this compound?

Q. Advanced: How do isotopic substitutions in this compound affect its fragmentation patterns in mass spectrometry?

Methodological Answer:

  • Basic: Use gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) for molecular weight confirmation. Supplement with Fourier-transform infrared spectroscopy (FTIR) to identify Sn-O-Sn vibrational modes (~550 cm⁻¹) .
  • Advanced: Compare deuterated and non-deuterated analogs via tandem MS (MS/MS) to study isotopic shifts in fragment ions (e.g., m/z 179 for tributyltin ions). Quantify deuterium incorporation using isotope ratio mass spectrometry (IRMS) with <1% error margins .

Basic: What environmental degradation pathways are relevant for this compound?

Q. Advanced: How can stable isotope probing (SIP) track the fate of deuterated tributyltin derivatives in marine sediments?

Methodological Answer:

  • Basic: Conduct aerobic/anaerobic microcosm studies with HPLC-UV to monitor degradation products like dibutyltin and monobutyltin. Measure half-lives under varying pH (6–9) and salinity (10–35 ppt) conditions .
  • Advanced: Use SIP with <sup>2</sup>H-labeled compounds to trace microbial uptake in sediment cores. Pair with metagenomic analysis to identify degradative taxa (e.g., Pseudomonas spp.). Calibrate SIP data against non-deuterated controls to account for isotopic fractionation .

Basic: What in vitro models are suitable for assessing the toxicity of this compound?

Q. Advanced: How does deuterium labeling influence the compound’s bioavailability in lipid bilayer permeation assays?

Methodological Answer:

  • Basic: Use human hepatoma (HepG2) cells for cytotoxicity screening (IC₅₀ via MTT assay). Include non-deuterated Bis(tributyltin) Oxide as a positive control .
  • Advanced: Deploy artificial membrane permeability assays (PAMPA) with deuterated vs. non-deuterated compounds. Measure diffusion coefficients using <sup>2</sup>H NMR relaxation times to assess kinetic isotope effects on membrane partitioning .

Basic: How should researchers address contradictions in reported toxicity data for organotin compounds?

Q. Advanced: What statistical models reconcile discrepancies between deuterated and non-deuterated Bis(tributyltin) Oxide in ecotoxicological studies?

Methodological Answer:

  • Basic: Perform meta-analysis of existing LC₅₀ data, stratifying by test organism (e.g., algae vs. crustaceans) and exposure duration. Apply Cochrane’s Q-test to identify heterogeneity sources .
  • Advanced: Use mixed-effects models to account for isotopic variance. Include covariates like logP (octanol-water partition coefficient) and deuterium content. Validate with Bayesian inference to quantify uncertainty intervals .

Basic: What factorial design principles apply to optimizing this compound synthesis?

Q. Advanced: How can machine learning (ML) enhance reaction parameter optimization for deuterated organotin compounds?

Methodological Answer:

  • Basic: Apply 2³ factorial design to test temperature (25–60°C), solvent polarity (toluene vs. THF), and catalyst loading (0.1–1 mol%). Use ANOVA to identify significant factors .
  • Advanced: Train ML models (e.g., random forest) on historical reaction data to predict isotopic purity. Input features: reactant molar ratios, deuteration level, and activation energy. Validate with leave-one-out cross-validation (LOOCV) .

Basic: What ethical guidelines govern the handling of this compound in laboratory settings?

Q. Advanced: How should long-term environmental persistence data for deuterated organotins be archived and shared?

Methodological Answer:

  • Basic: Follow OECD 423 guidelines for acute toxicity testing. Use fume hoods and personal protective equipment (PPE) for all synthesis steps. Document waste disposal via incineration .
  • Advanced: Deposit raw ecotoxicity datasets in FAIR-aligned repositories (e.g., Zenodo) with metadata on isotopic composition. Adopt the CARE principles for Indigenous data governance in global studies .

Basic: How to structure a literature review on deuterated organotin compounds?

Q. Advanced: What bibliometric tools identify research gaps in isotopic tracing studies of Bis(tributyltin) Oxide?

Methodological Answer:

  • Basic: Use keywords: “deuterated organotin,” “isotopic labeling,” “tributyltin oxide.” Filter for peer-reviewed articles (2010–2025) in Scopus/Web of Science. Tabulate synthesis methods and analytical techniques .
  • Advanced: Conduct co-citation analysis with VOSviewer to map clusters (e.g., environmental fate vs. synthetic chemistry). Apply natural language processing (NLP) to abstracts for trend detection (e.g., rising interest in SIP) .

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